5-(Methylamino)benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10H,1H3 |
InChI Key |
NWDSDKBHRDAAHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Benzo[b]thiophene Core Formation
The construction of the benzo[b]thiophene skeleton, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, can be achieved through various synthetic strategies. chemicalbook.com These methods typically involve the intramolecular cyclization of appropriately substituted benzene derivatives.
Common approaches include:
Palladium- or Copper-Catalyzed Aryl-S Bond-Forming Cyclization: This method utilizes precursors like ortho-alkynylaryl sulfides. The reaction proceeds via the formation of an aryl radical and its subsequent attack on the sulfur atom. rsc.org Palladium catalysts are also effective in the intramolecular C–H activation of thioenols to form the benzothiophene (B83047) ring. rsc.org
Radical Cascade Cyclization: The reaction of 2-alkynylthioanisoles with α-oxocarboxylic acids in the presence of silver nitrate (B79036) is a known method for synthesizing 2-substituted benzo[b]thiophenes. nih.gov
Thiolation Annulation Reaction: In the presence of a copper(I) iodide catalyst, 2-bromo alkynylbenzenes can react with sodium sulfide (B99878) to yield various 2-substituted benzo[b]thiophenes. organic-chemistry.org
Electrophilic Cyclization: The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt enables an electrophilic cyclization with o-alkynyl thioanisoles. This reaction proceeds under moderate conditions and tolerates a range of functional groups, producing 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org
From o-Halovinylbenzenes: A transition-metal-free synthesis involves reacting o-halovinylbenzenes with potassium sulfide to produce 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org
| Method | Starting Materials | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Pd/Cu-Catalyzed Cyclization | ortho-Alkynylaryl sulfides | Palladium or Copper catalysts | rsc.org |
| Radical Cascade Cyclization | 2-Alkynylthioanisoles, α-oxocarboxylic acids | AgNO₃ | nih.gov |
| Thiolation Annulation | 2-Bromo alkynylbenzenes, Sodium sulfide | CuI, TMEDA | organic-chemistry.org |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | organic-chemistry.org |
| From o-Halovinylbenzenes | o-Halovinylbenzenes, Potassium sulfide | None (Transition-metal-free) | organic-chemistry.org |
Regioselective Functionalization Strategies for the C-5 Position of the Benzo[b]thiophene Nucleus
Achieving regioselective functionalization is key to synthesizing specific isomers of substituted benzo[b]thiophenes. The C-5 position is a common site for substitution, which can significantly influence the molecule's biological activity.
The introduction of an amino or alkylamino group at the C-5 position is a critical step in the synthesis of many biologically active benzo[b]thiophene derivatives. nih.gov One established method involves a domino protocol where a one-pot, four-component reaction of 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes can lead to the formation of highly functionalized 5-aminobenzo[b]thiophene derivatives. malayajournal.org This process proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular Thorpe-Ziegler cyclization. malayajournal.org
While direct, single-step syntheses of 5-(methylamino)benzo[b]thiophene are not commonly reported, a multi-step approach starting from benzo[b]thiophene is a feasible and standard strategy. This typically involves:
Nitration: Electrophilic nitration of the benzo[b]thiophene core. This reaction generally requires careful control of conditions to achieve regioselectivity, but the C-5 position is susceptible to electrophilic attack.
Reduction: The resulting 5-nitrobenzo[b]thiophene (B1338478) is then reduced to 5-aminobenzo[b]thiophene. Common reducing agents for this transformation include tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media.
Methylation: The primary amine of 5-aminobenzo[b]thiophene can be selectively methylated to yield the target compound, this compound. This can be accomplished using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, often in the presence of a weak base to neutralize the acid produced. An alternative is reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride.
Chemical Derivatization and Scaffold Modification of this compound
Once synthesized, this compound serves as a versatile scaffold for further chemical modification. These transformations are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.gov
The benzo[b]thiophene nucleus can be further functionalized at various positions, most commonly at C-2 and C-3.
C-2 Position: The C-2 position is readily functionalized. For example, benzo[b]thiophene-2-carboxylic acid can be synthesized and converted into its corresponding hydrazide. This intermediate can then be reacted with various aldehydes to form a series of benzo[b]thiophene-2-carbohydrazide derivatives. nih.gov
C-3 Position: The C-3 position can also be modified. Friedel-Crafts acylation on a pre-formed benzo[b]thiophene using an acyl chloride is a typical method, though it can suffer from poor regioselectivity. nih.gov More advanced methods, such as those employing Wittig conditions, have been developed to synthesize 3-benzoyl-2-phenylbenzofurans, a strategy that can be adapted for benzothiophenes. nih.gov The presence of the 5-methylamino group, an electron-donating group, will influence the regioselectivity of these electrophilic substitution reactions, generally directing incoming electrophiles to the C-4 and C-6 positions, but modification at C-2 and C-3 remains a key strategy in scaffold diversification.
The methylamino group at the C-5 position is itself a site for chemical elaboration to probe SAR. nih.gov Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This transformation can alter the electronic properties and hydrogen-bonding capabilities of the substituent.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This is a common strategy in medicinal chemistry to introduce a group that can act as a hydrogen bond donor and acceptor.
Alkylation: Further alkylation can lead to the tertiary amine, which can change the basicity and steric profile of the molecule.
Coupling Reactions: The N-H bond can participate in various metal-catalyzed cross-coupling reactions to form new C-N bonds, linking the benzo[b]thiophene scaffold to other aromatic or aliphatic moieties.
| Position | Reaction Type | Example Reagents | Resulting Functional Group | Reference Context |
|---|---|---|---|---|
| C-2 | Carboxylation/Amidation | 1. BuLi, CO₂; 2. SOCl₂; 3. Hydrazine | -C(O)NHNH₂ | nih.gov |
| C-3 | Acylation | Acyl chloride, Lewis Acid | -C(O)R | nih.gov |
| N-H of Methylamino | Acylation | Acetyl chloride | -N(Me)C(O)CH₃ | nih.gov |
| N-H of Methylamino | Sulfonylation | Benzenesulfonyl chloride | -N(Me)SO₂Ph | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the 5-(Methylamino) Moiety on Bioactivity Profiles of Benzo[b]thiophene Derivatives
The amino group at the 5-position of the benzo[b]thiophene ring is a key determinant of biological activity, and its N-alkylation to a methylamino group can significantly modulate the pharmacological properties of the resulting compound. The chemistry of aminobenzo[b]thiophenes has been a subject of considerable interest due to the successful application of these compounds in the synthesis of various fused heterocycles with notable biological activities. tandfonline.com
While direct and extensive studies focusing solely on the bioactivity of 5-(methylamino)benzo[b]thiophene are not widely available in the reviewed literature, the importance of substitution at this position is well-established for related compounds. The general understanding is that the 5-amino group and its N-alkylated derivatives can serve as crucial pharmacophoric features, contributing to the binding affinity and selectivity of the molecule towards its biological target.
Comparative SAR Studies with Variously Substituted 5-Aminobenzo[b]thiophenes
The biological activity of 5-aminobenzo[b]thiophene derivatives can be finely tuned by modifying the amino group itself (N-substitution) or by introducing additional substituents on the benzo[b]thiophene ring.
The degree of substitution on the nitrogen atom of the 5-amino group has a profound impact on the biological activity of benzo[b]thiophene derivatives. The transition from a primary amine (N-H) to a secondary amine (N-alkyl, such as methylamino) or a tertiary amine (N,N-dialkyl) alters the steric bulk, lipophilicity, and hydrogen bonding capability of the substituent.
While specific comparative studies on the 5-position are limited in the provided search results, research on related benzo[b]thiophene derivatives offers valuable insights. For instance, in a series of diamino benzo[b]thiophene derivatives developed as thrombin inhibitors, a 2-(dimethylamino) group was part of the active pharmacophore, highlighting the significance of N,N-dialkylation in achieving potent biological activity. researchgate.net
The introduction of other substituents onto the benzo[b]thiophene ring system, in conjunction with the 5-amino group, is a common strategy to enhance activity and selectivity.
Acylhydrazone Moiety: The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the discovery of potent antimicrobial agents. nih.gov In a series of benzo[b]thiophene acylhydrazones, extensive structural diversification on the aromatic ring and at position 6 of the benzo[b]thiophene nucleus led to the identification of compounds with significant activity against multidrug-resistant Staphylococcus aureus. nih.gov The acylhydrazone moiety offers additional points for hydrogen bonding and can adopt various conformations, allowing for effective interaction with the active site of target enzymes.
Chalcones: Benzo[b]thiophene-chalcone hybrids have emerged as promising cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov In these hybrids, the chalcone (B49325) moiety, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system, is attached to the benzo[b]thiophene scaffold. Structure-activity relationship studies revealed that these hybrids were generally better inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the corresponding benzo[b]thiophene precursors without the chalcone fragment. nih.gov
The following table summarizes the impact of various substituents on the biological activity of benzo[b]thiophene derivatives based on the reviewed literature.
| Substituent/Moiety | Position(s) | Observed Biological Activity | Reference(s) |
| N,N-Dimethylamino | 2 | Thrombin Inhibition | researchgate.net |
| N-Benzylamino | 6 | STAT3 Inhibition, Antimitotic | acs.org |
| Methoxy (B1213986) | 4, 6, 7 | Tubulin Polymerization Inhibition | nih.gov |
| Methoxy | 6 | Selective Estrogen Receptor Modulation | nih.gov |
| p-Methoxyphenyl | 6-amino | Antimitotic | acs.org |
| Acylhydrazone | 2 | Antimicrobial (MRSA) | nih.gov |
| Chalcone | - | Cholinesterase Inhibition | nih.gov |
Rational Design Principles for Modulating Pharmacological Efficacy and Potency
The SAR data gathered from studies on substituted benzo[b]thiophenes provide a foundation for the rational design of new derivatives with improved pharmacological properties. Key principles for modulating efficacy and potency include:
Targeted N-Substitution: The degree of N-alkylation at the 5-amino position should be optimized based on the target. For instance, if hydrogen bonding as a donor is crucial for activity, a primary or secondary amine would be preferred. If increased lipophilicity or specific steric interactions are desired, N-alkylation or N,N-dialkylation could be beneficial.
Strategic Placement of Methoxy Groups: The introduction of methoxy groups at positions C-4, C-6, or C-7 can significantly enhance activity against certain targets like tubulin. nih.gov The specific placement can be guided by computational modeling to optimize interactions within the binding pocket of the target protein.
Hybridization with Bioactive Moieties: The incorporation of pharmacophores like acylhydrazones and chalcones has proven to be an effective strategy for generating novel benzo[b]thiophene derivatives with enhanced or new biological activities. nih.govnih.gov This approach, often termed "molecular hybridization," can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles.
Kinase Inhibitor Design: For designing kinase inhibitors based on the 5-aminobenzo[b]thiophene scaffold, it is crucial to consider the interactions within the ATP-binding site. The 5-amino group can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region. Further modifications, such as the addition of solubilizing groups or moieties that can access specific sub-pockets of the kinase, can be guided by the structures of known kinase inhibitors and molecular docking studies. The development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors provides a template for such design efforts. nih.gov
Molecular Mechanisms and Biological Target Engagement Studies
Identification of Putative Molecular Targets and Signaling Pathways Modulated by Benzo[b]thiophene Derivatives
Research has identified several key molecular targets and signaling pathways that are modulated by benzo[b]thiophene derivatives. These interactions underpin the observed biological activities, which range from enzyme inhibition to receptor modulation and interference with cellular structures.
Benzo[b]thiophene derivatives have been investigated as inhibitors of various enzymes, most notably monoamine oxidases (MAOs).
Monoamine Oxidase (MAO) Inhibition: A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as potential inhibitors of human monoamine oxidase (hMAO). unich.itnih.govnih.gov Most of these compounds demonstrated high selectivity for the MAO-B isoform. unich.itnih.govnih.gov Molecular docking studies have helped to understand the potential binding site interactions responsible for the MAO inhibition. nih.govnih.gov The general structure of these inhibitors features a benzo[b]thiophen-3-ol core. unich.it
| Compound | Target | IC50 (µM) | Selectivity |
| Benzo[b]thiophen-3-ol derivatives | hMAO-B | Low micromolar range | High for MAO-B |
This table summarizes the inhibitory activity of a class of benzo[b]thiophene derivatives against human monoamine oxidase B.
Additionally, Schiff base ligands incorporating a benzo[b]thiophene moiety and their metal complexes have been screened for their enzyme inhibitory activity against α-amylase. rsc.org
The modulation of serotonin (B10506) receptors by benzo[b]thiophene derivatives has been a significant area of study, particularly in the context of developing new antidepressant agents.
Serotonin Receptor (5-HT) Modulation: Novel benzo[b]thiophene derivatives have been synthesized and found to possess affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes, as well as the serotonin transporter (SERT). nih.govscispace.comebi.ac.uk A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were evaluated for their affinity towards 5-HT1A receptors. nih.gov One of the most promising compounds, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity for 5-HT1A sites. nih.gov Docking studies have provided insights into the electrostatic interactions that could explain this affinity. nih.gov
Another study focused on a dual strategy, designing compounds with affinity for both 5-HT7 receptors and SERT. scispace.comebi.ac.uk This dual action is a novel approach for developing antidepressants with a potentially rapid onset of action. scispace.comebi.ac.uk
| Compound Series | Target | Affinity (Ki) |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones | 5-HT1A Receptor | Micromolar (e.g., Ki = 2.30 μM for 7e) nih.gov |
| Arylsulfonamide and arylamine benzo[b]thiophene derivatives | 5-HT7 Receptor & SERT | Varied affinity values scispace.comebi.ac.uk |
This table presents the affinity of different series of benzo[b]thiophene derivatives for serotonin receptors and transporters.
A significant body of research has focused on the potent activity of benzo[b]thiophene derivatives as inhibitors of tubulin polymerization, a key process in cell division. This makes them attractive candidates for anticancer drug development.
Tubulin Polymerization Inhibition: Several series of benzo[b]thiophene derivatives have been identified as potent inhibitors of microtubule assembly. nih.govacs.orgacs.orgnih.govscispace.com These compounds typically bind to the colchicine (B1669291) site of tubulin. acs.orgacs.org The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene skeleton is a common structural feature in these inhibitors. nih.govnih.gov
The position of substituents on the benzo[b]thiophene ring system is crucial for activity. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the placement of a methoxy (B1213986) group at the C-4, C-6, or C-7 position resulted in the best activities. nih.govnih.gov Similarly, for 2-aroyl-5-amino benzo[b]thiophene derivatives, the best results were obtained with amino and methoxy groups at the C-5 and C-7 positions, respectively. nih.gov Some of these compounds have shown more potent inhibition of tubulin polymerization than the natural product combretastatin (B1194345) A-4 (CA-4). nih.gov For example, certain 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives exhibited IC50 values for tubulin polymerization inhibition in the range of 0.58–0.71 µM, which is 1.5–2 times more potent than CA-4 (IC50, 1.0 µM). nih.gov
| Compound Series | Mechanism | Potency (IC50) |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes | Tubulin polymerization inhibition | 0.58–1.2 µM nih.gov |
| 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes | Tubulin polymerization inhibition | Subnanomolar antiproliferative activity acs.orgacs.org |
| 2-Aroyl-5-amino benzo[b]thiophenes | Tubulin polymerization inhibition | More potent than Combretastatin A-4 nih.gov |
This table highlights the potent inhibitory effects of various benzo[b]thiophene derivatives on tubulin polymerization.
Certain benzo[b]thiophene derivatives have been designed to interact with DNA, specifically by binding to the minor groove.
DNA Minor Groove Binding: Research into diamidine compounds has shown that incorporating a central thiophene (B33073) ring within an aromatic system can create a molecule with the optimal curvature to match the shape of the DNA minor groove. nih.gov These thiophene-containing diamidines bind strongly to AATT sequences in the minor groove. nih.gov The interaction involves hydrogen bonds between the amidine groups and the base pairs at the floor of the groove, as well as van der Waals contacts with the groove walls. nih.gov Structural studies have detailed the specific bonding distances between these compounds and the interacting DNA bases. nih.gov
Cellular and Subcellular Activity Profiling
The molecular interactions of benzo[b]thiophene derivatives translate into significant effects at the cellular level, particularly antiproliferative and cytotoxic activities in cancer cell lines.
The ability of benzo[b]thiophene derivatives to inhibit tubulin polymerization and other cellular processes has led to extensive evaluation of their anticancer potential.
Antiproliferative and Cytotoxic Effects: A wide range of benzo[b]thiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov For example, 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes showed strong antiproliferative activity in the submicromolar range. nih.govnih.gov These compounds were found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.govnih.gov
The 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivative inhibited the growth of L1210, FM3A, Molt/4, and CEM cancer cell lines with IC50 values of 0.76, 0.09, 0.69, and 0.52 nM, respectively. acs.org Another study on 2-aroyl-5-amino benzo[b]thiophene derivatives reported potent antiproliferative activity, with IC50 values ranging from 2.6 to 18 nM across a variety of cancer cell lines. nih.gov Furthermore, 5-alkyl-2-amino-3-methylcarboxylate thiophenes have shown pronounced anti-proliferative activity in the mid-nanomolar range with significant tumor cell selectivity. nih.govkuleuven.be
| Compound Series | Cancer Cell Lines | Antiproliferative Activity (IC50) |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes | Various | Submicromolar range nih.govnih.gov |
| 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | L1210, FM3A, Molt/4, CEM | 0.09 - 0.76 nM acs.org |
| 2-Aroyl-5-amino benzo[b]thiophenes | Various | 2.6 - 18 nM nih.gov |
| 5-Alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma, prostate, kidney, hepatoma | Mid-nanomolar range nih.govkuleuven.be |
This table summarizes the antiproliferative activity of selected benzo[b]thiophene derivatives against a panel of cancer cell lines.
Antimicrobial Activity Studies against Pathogenic Strains (e.g., Staphylococcus aureus)
The benzo[b]thiophene nucleus is a key structural motif in a variety of compounds that have been investigated for their antimicrobial properties. nih.gov The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antibacterial agents, with benzo[b]thiophene derivatives being a promising area of exploration. nih.govnih.gov
A study focused on the synthesis of benzo[b]thiophene acylhydrazones identified several compounds with notable activity against S. aureus. nih.gov These derivatives were created by combining the benzo[b]thiophene core with an acylhydrazone functional group. nih.gov One of the most effective compounds identified was (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus. nih.gov
Another research effort developed new benzo[b]thiophene amide-based compounds and tested their antibacterial efficacy. uow.edu.au Within this series, a benzo[b]thienoquinolinone derivative showed promising activity against S. aureus. uow.edu.au Furthermore, ruthenium complexes incorporating a benzo[b]thiophene functional group have also been synthesized and assessed for their antimicrobial effects, with all tested complexes showing activity against S. aureus. rsc.org
The following table summarizes the antimicrobial activity of selected benzo[b]thiophene derivatives against Staphylococcus aureus.
| Compound/Derivative | Test Strain(s) | Key Findings | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (reference and resistant strains) | MIC of 4 µg/mL | nih.gov |
| Benzo[b]thienoquinolinone derivative | S. aureus | Promising activity observed. | uow.edu.au |
| Ruthenium complexes with benzo[b]thiophene | S. aureus | All three synthesized complexes exhibited antibacterial activity. | rsc.org |
| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | Pan-susceptible S. aureus | MIC50 of 0.5 µg/mL and MIC90 of 1 µg/mL. | mdpi.com |
Cell Cycle Analysis and Apoptosis Induction Studies
The ability of benzo[b]thiophene derivatives to influence the cell cycle and induce apoptosis (programmed cell death) has been a significant focus of anticancer research. nih.govnih.gov These processes are fundamental to controlling cell proliferation, and their dysregulation is a hallmark of cancer.
One study on benzothieno[3,2-b]pyran derivatives, which contain a benzo[b]thiophene core, identified a potent cytotoxic compound, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- tandfonline.combenzothieno[3,2-b]pyran-3-carbonitrile. nih.govtandfonline.com When tested on HCT-116 human colon cancer cells, this compound caused a significant disruption in the cell cycle. nih.govtandfonline.com Specifically, it led to a decrease in the population of cells in the G1 phase and an increase in the pre-G and G2/M phases over time. nih.govtandfonline.com This was accompanied by a time-dependent increase in the percentage of cells undergoing both early and late apoptosis. nih.govtandfonline.com
In another investigation, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives were found to inhibit tubulin polymerization, a critical process for cell division. nih.gov These compounds, particularly those with a methoxy group at the C-4, C-6, or C-7 position, effectively arrested K562 leukemia cells in the G2-M phase of the cell cycle and induced apoptosis. nih.gov
Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has also yielded compounds with significant pro-apoptotic activity. One such derivative, compound b19, was shown to inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells while promoting their apoptosis. nih.gov
The table below details the effects of certain benzo[b]thiophene derivatives on cell cycle and apoptosis.
| Compound/Derivative | Cell Line(s) | Effects on Cell Cycle and Apoptosis | Reference |
| 2-amino-6-bromo-4-(4-nitrophenyl)-4H- tandfonline.combenzothieno[3,2-b]pyran-3-carbonitrile | HCT-116 | Decrease in G1 phase, increase in pre-G and G2/M phases; induction of apoptosis. | nih.govtandfonline.com |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | K562 | Arrested cells in the G2-M phase; induced apoptosis. | nih.gov |
| Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 | Promoted apoptosis. | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (hit 4) | MCF-7 | Induced apoptosis with a significant reduction in cell viability. | mdpi.com |
High-Throughput Screening and Phenotypic Assay Development for Benzo[b]thiophene Derivatives
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large libraries of chemical compounds for their biological activity. nih.govsemanticscholar.org This approach has been applied to identify novel antibacterial agents, including those with a thiophene or benzo[b]thiophene core. nih.gov
In one large-scale HTS campaign, a library of 125,000 compounds was screened to find new antibacterial agents. nih.gov This effort led to the identification of a new class of antibacterials based on a 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate template. nih.gov Two of the most active compounds from this series demonstrated MIC values of 1.2 and 1.8 µg/mL. nih.gov
The development of direct-to-biology high-throughput chemistry (D2B-HTC) platforms represents a further advancement in screening technologies. semanticscholar.org These platforms allow for the rapid synthesis and screening of compound libraries, accelerating the identification of bioactive molecules. semanticscholar.org While not specific to 5-(methylamino)benzo[b]thiophene, these screening methodologies are applicable to the broader class of benzo[b]thiophene derivatives to discover new chemical probes and potential drug candidates.
Computational and Theoretical Chemistry in Benzo B Thiophene Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of benzo[b]thiophene derivatives. These methods provide insights into molecular geometries, electronic properties, and the distribution of electron density, which are crucial for predicting how a molecule will interact with biological targets.
For instance, DFT studies on various substituted benzo[b]thiophenes have been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. nih.gov In a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, quantum chemical calculations revealed that a derivative with an aminophenyl ring (BTAP2) exhibited the lowest energy gap (ΔE = 3.22 eV), suggesting enhanced reactivity potential compared to other analogs. nih.gov
Table 1: Examples of Calculated Quantum Chemical Properties for Benzo[b]thiophene Derivatives
| Derivative | Method | Calculated Property | Value | Reference |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) | DFT | Energy Gap (ΔE) | 3.22 eV | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP3) | DFT | Energy Gap (ΔE) | 3.59 eV | nih.gov |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DFT/B3LYP | C4–S12 bond length | 1.7691 Å | researchgate.net |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DFT/B3LYP | C10–S12 bond length | 1.7462 Å | researchgate.net |
This table is for illustrative purposes and includes data for related benzo[b]thiophene derivatives due to the absence of specific data for 5-(Methylamino)benzo[b]thiophene in the search results.
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as a this compound derivative, interacts with its biological target over time. These simulations can reveal the stability of the ligand-protein complex, key amino acid residues involved in binding, and the conformational changes that occur upon binding. nih.gov
In a study on novel benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains, MD simulations were employed to assess the stability of the protein-ligand complexes. The simulations showed minimal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating stable binding. nih.gov Furthermore, the analysis of the radius of gyration (Rg) and solvent accessible surface area (SASA) provided insights into the compactness and interaction surface of the complex. nih.gov
While direct MD simulation studies on this compound are not extensively documented, research on other benzo[b]thiophene-containing inhibitors demonstrates the power of this technique. For example, MD simulations of 2-aminothiazole (B372263) inhibitors with their target protein revealed that van der Waals interactions played a crucial role in distinguishing the bioactivity of different inhibitors. nih.gov Such studies can guide the optimization of the this compound scaffold to enhance its interaction with a specific target.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzo[b]thiophene Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are critical for activity.
Another QSAR study on thiophene (B33073) analogs as anti-inflammatory agents highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. researchgate.net Although these studies did not specifically include this compound, the methodologies and findings are directly applicable to the development of QSAR models for this class of compounds. For example, in a study of 2-aroyl-5-aminobenzo[b]thiophene derivatives as antimitotic agents, structure-activity relationship (SAR) analysis revealed that the position of substituents on the benzo[b]thiophene ring was crucial for antiproliferative activity. nih.gov Specifically, amino and methoxy (B1213986) groups at the C-5 and C-7 positions, respectively, were found to enhance activity. nih.gov
Table 2: Key Parameters in QSAR Studies of Benzo[b]thiophene Derivatives
| Study Focus | Key Descriptors/Parameters | QSAR Model Finding | Reference |
| Radical Scavenging Activity | RDF020e, RDF045e, GATS8p, MATS5e | Electronegative atoms and polarizability are important for activity. | ipb.pt |
| Anti-inflammatory Activity | ELUMO, Dipole Moment | Electronic properties play a dominant role in modulating activity. | researchgate.net |
| Antitumor Activity | 3D-derived molecular properties | Identified key molecular features for improving anticancer properties. | nih.gov |
This table presents examples from QSAR studies on various benzo[b]thiophene derivatives to illustrate the approach.
Ligand-Based and Structure-Based Design Approaches (e.g., Pharmacophore Modeling, Virtual Screening)
Ligand-based and structure-based design approaches are powerful computational strategies for the discovery and optimization of new drug candidates.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. This "pharmacophore" can then be used to search large chemical databases for novel compounds with the desired activity. For benzo[b]thiophene derivatives, pharmacophore models can be developed based on a set of known active compounds, even in the absence of a target protein structure.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This can be done using either ligand-based methods (e.g., similarity searching based on a known active molecule) or structure-based methods (e.g., molecular docking). Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov
In a study of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, molecular docking was used to understand the binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results showed that a hydrogen bond with TYR337 and a π-stacking interaction with TRP86 in AChE were important for binding. nih.gov Such insights are critical for designing more potent and selective inhibitors based on the this compound scaffold.
In Silico Prediction of Theoretical Pharmacokinetic Properties relevant for lead optimization
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of late-stage drug failure. In silico ADME prediction models allow for the early assessment of the drug-likeness of compounds, helping to prioritize candidates for further development.
Various computational tools and web servers are available to predict a wide range of ADME properties, including solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors). nih.gov
A study on benzo[b]thiophene-chalcone hybrids evaluated their in silico ADME properties and found that many of the compounds adhered to Lipinski's rule and other drug-likeness models. nih.gov The study also predicted properties such as the topological polar surface area (TPSA), which is related to oral bioavailability, and whether the compounds were likely to be substrates for P-glycoprotein, a key efflux pump. nih.gov While specific in silico ADME data for this compound is not detailed in the provided search results, these methodologies can be readily applied to predict its pharmacokinetic profile and guide its optimization as a potential drug candidate.
Table 3: Examples of In Silico Predicted ADME Properties for Benzo[b]thiophene Derivatives
| Derivative Class | Predicted Property | Finding | Reference |
| Benzo[b]thiophene-chalcones | Lipinski's Rule of Five | Many compounds followed the rule, indicating good oral bioavailability potential. | nih.gov |
| Benzo[b]thiophene-chalcones | P-glycoprotein Substrate | Some compounds were predicted to be P-gp substrates, potentially limiting CNS penetration. | nih.gov |
| Benzo[b]thiophene-chalcones | Bioavailability Score | All investigated compounds presented a bioavailability score of 55%. | nih.gov |
This table illustrates the types of ADME properties that can be predicted in silico for benzo[b]thiophene derivatives.
Future Directions and Advanced Research Perspectives
Innovations in Green Chemistry and Sustainable Synthetic Methodologies for Benzo[b]thiophenes
The synthesis of benzo[b]thiophenes has traditionally involved methods that may utilize harsh reagents or require significant energy input. google.com The principles of green chemistry aim to develop more environmentally benign and efficient synthetic routes. mdpi.com Recent innovations focus on minimizing waste, avoiding toxic substances, and improving energy efficiency.
Key green approaches being explored for benzo[b]thiophene synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve product yields compared to conventional heating methods. mdpi.com
Use of Greener Solvents: Researchers are replacing traditional volatile organic solvents with more sustainable alternatives like water or ethanol (B145695). researchgate.netuwf.edu One method reports the synthesis of halogenated thiophenes and related structures in ethanol with non-toxic reagents. researchgate.netuwf.edu
Catalyst Innovation: The development of novel catalysts, including biocatalysts like Acacia concinna and metal-free catalysts, offers pathways that are more efficient and less toxic. mdpi.com Transition-metal catalysis, particularly with palladium, remains a key area of research for creating C-C and C-S bonds efficiently, though efforts are ongoing to make these processes more sustainable. organic-chemistry.orgresearchgate.netkfupm.edu.sa
Mechanochemistry: The use of ball-milling and other mechanochemical methods provides a solvent-free approach to synthesizing complex molecules, as demonstrated in the creation of benzoxazine (B1645224) monomers. rsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzo[b]thiophenes
| Feature | Conventional Methods | Green Chemistry Innovations |
| Energy Source | Often requires prolonged heating. | Microwave irradiation, mechanochemical grinding (ball-milling). mdpi.comrsc.org |
| Solvents | Often uses volatile organic compounds (VOCs). | Water, ethanol, or solvent-free conditions. researchgate.netuwf.edu |
| Catalysts | May use stoichiometric amounts of toxic reagents. | Biocatalysts, efficient transition-metal catalysts, metal-free catalysts. mdpi.comresearchgate.net |
| Efficiency | Can involve multiple steps with purification at each stage. | One-pot synthesis, domino reactions to reduce steps and waste. rsc.org |
| Reagents | May use hazardous materials. | Use of non-toxic, readily available starting materials. uwf.edu |
These sustainable methodologies are crucial for the future industrial-scale production of benzo[b]thiophene derivatives for pharmaceutical and material science applications. researchgate.netresearchgate.net
Exploration of Novel Therapeutic Areas and Emerging Biological Applications for Benzo[b]thiophene Derivatives
The benzo[b]thiophene core is a versatile scaffold that has been extensively explored for its pharmacological potential. nih.govijpsjournal.com Derivatives have demonstrated a wide spectrum of biological activities, and research continues to uncover new therapeutic possibilities. ijpsjournal.comontosight.airesearchgate.net
Initial research has established the efficacy of benzo[b]thiophene derivatives in several key areas:
Anticancer: Compounds have shown cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
Antimicrobial: The scaffold is effective against a range of bacteria and fungi, including multidrug-resistant strains like MRSA. nih.gov
Anti-inflammatory: Derivatives have been developed as potent anti-inflammatory agents. researchgate.netrsc.org
Antidepressant: Certain derivatives act as serotonin (B10506) reuptake inhibitors and 5-HT₇ receptor antagonists, showing potential for rapid-acting antidepressants. nih.govscispace.com
Emerging research is now expanding into more novel and specific therapeutic applications.
Table 2: Emerging Therapeutic Applications of Benzo[b]thiophene Derivatives
| Therapeutic Area | Target/Mechanism | Research Finding | Citation |
| Neurodegenerative Diseases | Cholinesterase Inhibition | Benzothiophene-chalcone hybrids have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. | nih.gov |
| Anticonvulsant | Modulation of Ion Channels | Spiro-benzothiophene derivatives have been identified with pharmacophoric elements necessary for good anticonvulsant activity. | ijpsjournal.com |
| Antidiabetic | Enzyme Inhibition | The benzo[b]thiophene scaffold is present in compounds with antidiabetic properties. | nih.gov |
| Antitubercular | Enzyme Inhibition | Derivatives have shown inhibitory activity against Mycobacterium tuberculosis. | nih.govijpsjournal.com |
| Antiviral | Viral Entry/Replication Inhibition | Research has indicated that benzo[b]thiophene derivatives possess antiviral properties. | researchgate.net |
The 5-(methylamino)benzo[b]thiophene structure is of particular interest. The amino group can serve as a crucial pharmacophore for hydrogen bonding interactions with biological targets and as a synthetic handle for further derivatization, allowing for the fine-tuning of activity and properties.
Development of Advanced Chemical Biology Tools and Probes based on the this compound Scaffold
The inherent properties of the benzo[b]thiophene scaffold, such as its planar, electron-rich structure, make it an excellent starting point for the development of chemical probes. researchgate.net These tools are essential for studying complex biological systems, identifying drug targets, and elucidating mechanisms of action.
The this compound scaffold offers several advantages for probe development:
Fluorescent Properties: Many heterocyclic systems, including benzo[b]thiophenes, exhibit fluorescence. This property can be exploited to create probes for bio-imaging applications, allowing researchers to visualize biological processes in real-time.
Target Binding: The scaffold's ability to bind to various enzymes and receptors can be harnessed to design probes that specifically label a protein of interest. researchgate.net
Synthetic Tractability: The methylamino group at the 5-position is a versatile functional group. It can be readily modified to attach linkers, affinity tags, or reactive groups without significantly altering the core scaffold's binding properties. This allows for the creation of a diverse library of probes for various applications, such as activity-based protein profiling (ABPP).
Future research in this area will likely focus on designing and synthesizing probes based on the this compound core to investigate its known biological targets (e.g., kinases, serotonin transporters) and to discover new ones through chemical proteomics approaches.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The process of drug discovery is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid and cost-effective design and optimization of new drug candidates. mdpi.comnih.govmdpi.com
AI can be integrated into the development of benzo[b]thiophene derivatives in several ways:
Predictive Modeling: AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities. These models can then predict the properties of novel, un-synthesized this compound derivatives, including their efficacy, toxicity, and pharmacokinetic profiles (ADME). nih.govcrimsonpublishers.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. crimsonpublishers.com By providing the model with the this compound scaffold as a starting point and defining specific activity and safety criteria, these algorithms can propose novel derivatives that are most likely to succeed.
Virtual Screening: AI-powered tools can screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target, significantly accelerating the initial stages of drug discovery. nih.gov
Structure Prediction: AI tools like AlphaFold are revolutionizing structural biology by accurately predicting the 3D structure of proteins. mdpi.com This allows for more precise structure-based drug design, where benzo[b]thiophene derivatives can be computationally docked to their target to optimize binding interactions.
Table 3: Applications of AI/ML in Benzo[b]thiophene Research
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | ML models learn the relationship between chemical structure and biological activity to predict the potency of new compounds. | Faster identification of promising lead compounds. nih.gov |
| ADME/Toxicity Prediction | Deep learning models predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Reduces late-stage failures by eliminating unsuitable candidates early. crimsonpublishers.com |
| Generative Models | Algorithms like GANs or VAEs generate novel molecular structures with optimized properties. | Creates innovative benzo[b]thiophene derivatives beyond human intuition. crimsonpublishers.com |
| Target Identification | AI analyzes biological data to identify and validate new protein targets for drug intervention. | Expands the potential therapeutic applications for the scaffold. mdpi.com |
The synergy between AI and medicinal chemistry will undoubtedly accelerate the discovery of the next generation of drugs based on the this compound scaffold. mdpi.com
Addressing Challenges and Opportunities in the Academic Translation of Benzo[b]thiophene Research Findings
The journey from a promising compound in a research lab to a clinically approved drug is fraught with challenges, often referred to as the "valley of death." Many promising academic discoveries, including those related to benzo[b]thiophene derivatives, fail to be translated into therapeutic advancements. nih.gov
Key Challenges:
Reproducibility: A significant portion of preclinical research is difficult to reproduce, which is a major barrier for industry investment. nih.gov This can be due to a lack of detailed methodological reporting in academic publications.
Different Objectives: Academic research often prioritizes novelty and mechanistic understanding ("positive effects"), while industry focuses on commercial viability, safety, and efficacy ("efficient, safe, and commercially viable"). nih.gov
Funding Gaps: There is often a lack of funding to support the translational studies (e.g., advanced preclinical toxicology, formulation) needed to bridge the gap between basic research and clinical development.
Publication Bias: The tendency to publish positive results while negative data remains unpublished means that other researchers and companies may waste time and resources on unpromising avenues. nih.gov
Intellectual Property and Legal Hurdles: Navigating the complexities of patent law, confidentiality, and licensing agreements can be a significant challenge for academic researchers. vananservices.com
Opportunities and Strategies:
Enhanced Collaboration: Fostering closer collaboration between academic researchers and pharmaceutical scientists from the early stages of a project can ensure that experiments are designed with clinical translation in mind. mdpi.com
Improved Transparency: Journals and funding agencies are increasingly requiring more transparent and detailed reporting of methods and data to improve reproducibility. nih.gov
Translational Research Funding: Increased availability of funding specifically for translational research can help de-risk promising academic projects, making them more attractive to industry partners.
Successfully navigating these challenges will be crucial for realizing the therapeutic potential of novel compounds like this compound and ensuring that academic discoveries lead to tangible benefits for patients.
Q & A
Basic Question: What synthetic strategies are most effective for preparing 5-(Methylamino)benzo[b]thiophene derivatives, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step routes:
- Core Thiophene Formation: Use cyclodehydration of cinnamic acid derivatives with thionyl chloride (SOCl₂) to construct the benzo[b]thiophene scaffold .
- Functionalization: Introduce the methylamino group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl halides) .
- Optimization: Reaction yields depend on solvent polarity (DMF or THF), catalyst selection (e.g., Pd(PPh₃)₄ for coupling), and temperature control. For example, microwave-assisted synthesis reduces reaction times and improves regioselectivity .
Key Data:
- Cyclodehydration yields: ~69% for unsubstituted benzo[b]thiophenes .
- Suzuki coupling efficiency: >80% with Pd catalysts under inert atmospheres .
Advanced Question: How can researchers resolve contradictory pharmacological data (e.g., acute vs. chronic efficacy) in studies of this compound derivatives?
Methodological Answer:
Contradictory results, such as acute vs. chronic antidepressant effects (e.g., compound 9c in FST models ), require:
- Dose-Response Analysis: Establish therapeutic windows to differentiate transient vs. sustained effects.
- Pharmacokinetic Profiling: Monitor metabolite formation (e.g., via LC-MS) to identify active species accumulating over time.
- Target Engagement Studies: Use radioligand binding assays to confirm interactions with serotonin receptors (5-HT₇R) or transporters (5-HTT) .
Example:
- 9c reduced immobility time in FST after acute dosing, suggesting rapid receptor binding, while chronic effects may involve downstream neuroplasticity pathways .
Basic Question: What spectroscopic techniques are critical for characterizing substituent positions on this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy: Assign C-H deformation modes in the 8–10 µm and 11–15 µm regions to confirm substituent positions on the benzene ring .
- NMR Analysis: Use ¹H-¹³C HSQC to resolve overlapping signals in aromatic regions. The methylamino group’s protons appear as singlets (~δ 2.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns distinguishing regioisomers .
Key Data:
- IR bands for C-H in-plane deformations: 8–10 µm .
- ¹H NMR chemical shifts: Methylamino protons at δ 2.5–3.0 ppm .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced microtubule inhibition?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance binding to the colchicine site of tubulin .
- Bioisosteric Replacement: Replace the methylamino group with bulkier amines (e.g., cyclopentyl) to improve hydrophobic interactions .
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-tubulin .
Case Study:
- 2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzo[b]thiophene showed IC₅₀ = 0.8 µM against MCF-7 cells via tubulin polymerization inhibition .
Basic Question: What are common pitfalls in analyzing regioselectivity during benzo[b]thiophene functionalization?
Methodological Answer:
- Meta vs. Para Substitution: Meta-substituted precursors yield mixtures of 4- and 6-substituted products, requiring chromatographic separation .
- Directing Groups: Use ortho/para-directing groups (e.g., acetyl) to control electrophilic substitution patterns.
- Monitoring Tools: TLC with UV visualization or GC-MS to track reaction progress and purity .
Example:
Thionyl chloride reactions with meta-substituted cinnamic acids produce 5- and 7-substituted benzo[b]thiophenes, but side products require silica gel chromatography .
Advanced Question: How can in vivo models differentiate the neuroprotective vs. neurotoxic effects of this compound analogs?
Methodological Answer:
- Behavioral Assays: Use Morris water maze for cognitive effects and rotarod tests for motor toxicity .
- Biomarker Analysis: Measure glial fibrillary acidic protein (GFAP) for neuroinflammation and BDNF levels for neuroprotection .
- Dose Escalation: Establish maximum tolerated doses (MTD) in rodent models to identify therapeutic indices .
Data from Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
